3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine physical properties
3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar, and aromatic nature provides a versatile framework for designing molecules that can interact with a wide array of biological targets, including protein kinases.[1][3] The synthetic accessibility of this heterocyclic system allows for systematic modifications at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.[3][4] This guide focuses on a specific derivative, 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine, providing a detailed overview of its core physical properties, spectroscopic signature, and the experimental methodologies required for its characterization. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive analysis for research and development purposes.
Chemical Identity and Core Structural Features
The fundamental identity of a compound is the bedrock of all further physicochemical analysis. The table below summarizes the key identifiers for 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine.
| Identifier | Value |
| IUPAC Name | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C₁₄H₁₀BrN₃ |
| Molecular Weight | 300.16 g/mol |
| Canonical SMILES | Cc1c(Br)c2n(n1)c(C3=CC=CC=C3)cc(C)n2 |
| InChI Key | (Predicted) |
| CAS Number | Not available |
The structure consists of a fused pyrazole and pyrimidine ring system. The pyrazole ring is substituted with a methyl group at position 2 and a bromine atom at position 3. The pyrimidine ring bears a phenyl group at position 7. This specific arrangement of substituents is expected to significantly influence the molecule's electronic distribution, crystal packing, and solubility, which are critical parameters in drug discovery.
Caption: Chemical structure of 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine.
Predicted Physicochemical Properties
Direct experimental data for the title compound is sparse. However, by examining related pyrazolo[1,5-a]pyrimidine derivatives, we can establish well-grounded predictions for its key physical properties.
| Property | Predicted Value/State | Rationale & Comparative Insights |
| Physical State | Crystalline Solid | The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core, combined with the phenyl substituent, favors efficient crystal packing, leading to a solid state at room temperature. This is consistent with numerous other derivatives reported in the literature which are solids.[1][5] |
| Melting Point | >200 °C | Substituted pyrazolo[1,5-a]pyrimidines often exhibit high melting points due to their stable crystalline lattice. For example, 7-(4-Chlorophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a melting point of 278–280 °C.[6] The presence of the heavy bromine atom and the phenyl group in the target molecule would likely contribute to strong intermolecular interactions, resulting in a high melting point. |
| Boiling Point | High, likely with decomposition | Heterocyclic compounds with this molecular weight tend to have very high boiling points. However, they are often prone to decomposition at such elevated temperatures before boiling.[1] |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The pyrazolo[1,5-a]pyrimidine core itself has a calculated logP of 0.5, suggesting some degree of lipophilicity.[3] The addition of a phenyl group and a bromine atom will significantly increase this lipophilicity. Therefore, aqueous solubility is expected to be low, a common challenge in drug development for such scaffolds.[7] Solubility will be significantly better in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for NMR and biological screening of these compounds.[3][8] |
| pKa | Weakly basic | The nitrogen atoms in the pyrimidine and pyrazole rings can act as proton acceptors. The exact pKa would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the bromine and phenyl groups would be expected to decrease the basicity of the ring nitrogens compared to the unsubstituted parent compound. |
Spectroscopic Characterization: A Predictive Analysis
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Based on extensive data from analogous compounds, the following spectral characteristics are predicted for 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine and phenyl rings, as well as a singlet for the methyl group. Protons on the pyrazolo[1,5-a]pyrimidine core typically appear in the aromatic region (δ 7.0-9.0 ppm).[10][12] The methyl protons should appear as a singlet further upfield.
-
¹³C NMR: The carbon spectrum will show signals for all 14 unique carbon atoms. Carbons attached to heteroatoms (N) and the bromine atom will be significantly influenced. The carbon atom C3, bonded to the bromine, will be deshielded.[1] Chemical shifts for the pyrazolo[1,5-a]pyrimidine core have been extensively studied and can be used for assignment.[9][11]
Predicted NMR Data Summary
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
| 2-CH₃ | ~2.5 (s, 3H) | ~15-25 | C2, C3 |
| Pyrimidine H | ~7.0-8.5 (d, 1H and d, 1H) | ~110-150 | Quaternary carbons of the fused ring system |
| Phenyl H | ~7.4-8.0 (m, 5H) | ~125-140 | C7 of the pyrimidine ring |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
-
Aromatic C-H stretching: Expected in the region of 3000-3100 cm⁻¹.
-
C=C and C=N stretching: Multiple bands are expected in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.[6][13]
-
C-Br stretching: A weaker band is expected in the lower frequency region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and providing information about the molecule's fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (300.16).
-
Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of a monobrominated compound.[14][15]
-
Fragmentation: The fragmentation of pyrazolo[1,5-a]pyrimidines can be complex. Common fragmentation pathways may involve the loss of the bromine atom, the methyl group, or cleavage of the phenyl ring.[14][16]
Experimental Protocols for Physical Property Determination
For any novel compound, experimental verification of its physical properties is essential. The following section provides standardized, field-proven protocols for determining melting point and solubility.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides the melting range of a crystalline solid, an important indicator of purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be a range.
Caption: Workflow for melting point determination.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][17]
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline or an organic solvent).[7] The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully remove an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[7]
-
Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine is a molecule of significant interest within the broader class of pyrazolo[1,5-a]pyrimidine-based compounds. While direct experimental data on its physical properties remains to be fully published, a comprehensive and scientifically-grounded profile can be predicted based on the extensive knowledge of the core scaffold and related analogues. This guide provides researchers with a foundational understanding of its expected chemical identity, physicochemical properties, and spectroscopic signature. Furthermore, the inclusion of detailed experimental protocols offers a practical framework for the empirical validation of these properties, which is a critical step in the advancement of any new chemical entity through the drug discovery and development pipeline.
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